2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core with a sulfanyl group and an acetamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole core with a thiol or disulfide compound under appropriate conditions.
Attachment of the Acetamide Moiety: The final step involves the reaction of the sulfanyl-substituted benzimidazole with an acetamide derivative, such as N-[(4-methylphenyl)methyl]acetamide, under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the benzimidazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and acetamide derivatives.
Scientific Research Applications
2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.
Medicine: It can be investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group may enhance the compound’s binding affinity and specificity for its targets, while the acetamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole
- 2-[(4-methoxyethoxy-3,5-dimethyl-2-pyridinyl)methylthio]-5-methoxybenzimidazole
Uniqueness
2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the benzimidazole core and the sulfanyl group enhances its reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-3-6-14(7-4-12)10-19-17(22)11-23-18-20-15-8-5-13(2)9-16(15)21-18/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRYUGRENXVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(N2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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